molecular formula C23H17BrN2O2 B12217700 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

Cat. No.: B12217700
M. Wt: 433.3 g/mol
InChI Key: DSSDOIHKWUVMFV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is a synthetic aromatic compound featuring a pyrimidine core substituted with a 4-bromophenyl group at position 5 and a phenol moiety at position 2, which is further modified with a benzyloxy group at position 3.

Synthesis of this compound likely follows methods similar to those described for related pyrimidine derivatives. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)-palladium) with arylboronic acids and halogenated pyrimidines are common, as seen in the synthesis of 2-(4'-benzyloxyphenyl)-5-bromopyrimidine (). Such methods emphasize the importance of halogenated intermediates and protective groups (e.g., benzyloxy) in constructing complex aryl-pyrimidine systems.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C23H17BrN2O2/c24-18-8-6-17(7-9-18)21-13-25-15-26-23(21)20-11-10-19(12-22(20)27)28-14-16-4-2-1-3-5-16/h1-13,15,27H,14H2

InChI Key

DSSDOIHKWUVMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the bromophenyl group and the benzyloxy group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Anti-inflammatory Pyrimidine and Oxadiazole Derivatives

Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () demonstrate anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin (64.3%). However, the benzyloxy-phenol group may alter solubility or target specificity.

Endothelin Receptor Antagonists

N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide () is a potent endothelin receptor antagonist. This compound shares the 5-(4-bromophenyl)pyrimidin-4-yl motif with the target molecule but incorporates a sulfamide group and ethoxy linker. The absence of these features in the target compound may limit its receptor-binding affinity, though the benzyloxy group could enhance membrane permeability .

FPR Receptor Agonists

Pyridazin-3-one derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () act as mixed FPR1/FPR2 ligands. The target compound’s pyrimidine ring differs from pyridazinone scaffolds, which are critical for FPR activation. This structural divergence suggests distinct pharmacological profiles.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference ID
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol Pyrimidine 4-Bromophenyl, benzyloxy-phenol Not reported (inferred potential) -
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl, 4-chlorophenyl Anti-inflammatory (59.5%)
N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide Pyrimidine-sulfamide 4-Bromophenyl, sulfamide, ethoxy linker Endothelin receptor antagonist
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Bromophenyl, methoxybenzyl FPR1/FPR2 agonist
5-(4-Bromophenyl)-4,6-dichloropyrimidine Pyrimidine 4-Bromophenyl, chlorine Synthetic intermediate

Key Research Findings and Implications

Anti-inflammatory Potential: The benzyloxy-phenol group in the target compound may enhance anti-inflammatory activity compared to simpler bromophenyl derivatives, though direct evidence is needed.

Receptor Specificity : Unlike sulfamide-containing pyrimidines (), the absence of a sulfamide group in the target compound likely precludes endothelin receptor antagonism.

Synthetic Flexibility : The compound’s synthesis (analogous to ) offers routes to diversify substituents, enabling optimization for solubility or target engagement.

Biological Activity

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure characterized by a benzyloxy group, a pyrimidine ring, and a bromophenyl moiety, which together contribute to its biological activity. Understanding its biological mechanisms and potential therapeutic applications is crucial for advancing drug development.

Molecular Structure and Properties

The molecular formula of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is C23H18BrN3O2C_{23}H_{18}BrN_3O_2, with a molecular weight of 448.3 g/mol. Its structure can be represented as follows:

Structure C23H18BrN3O2\text{Structure }\text{C}_{23}\text{H}_{18}\text{BrN}_3\text{O}_2

Key Structural Features

  • Pyrimidine Ring : Substituted with an amino group and a bromophenyl moiety.
  • Benzyloxy Group : Attached to a phenolic structure, enhancing its reactivity and biological interactions.

Research indicates that 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol exhibits significant biological activity through the modulation of enzyme and receptor functions. Its mechanism may involve the inhibition of specific kinases, which disrupts cellular signaling pathways critical for cell growth and proliferation. This suggests potential applications in therapeutic contexts, particularly in oncology and diseases where kinase activity is dysregulated .

Enzyme Inhibition

The compound may act as an inhibitor for various kinases involved in cancer progression. The inhibition of kinases like BRAF(V600E) and EGFR has been documented in similar pyrazole derivatives, indicating that 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol could also display such activities .

Study on Similar Compounds

A study investigating the biological activities of pyrazole derivatives highlighted their antitumor properties due to their inhibitory effects on various kinases . While not directly studying 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol, these findings underscore the importance of structural elements in determining biological activity.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineContains a pyrazole ringAntitumor activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains triazole and pyrimidine ringsNoted for anticancer properties
6-amino-pyrimidine-4-carboxamide derivativesFeatures amino and carboxamide groupsInvolved in IgE/IgG receptor signaling inhibition

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